4-Bromoisoquinoline-1-carbonitrile
Overview
Description
4-Bromoisoquinoline-1-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A selective synthesis of 4-Bromoisoquinoline has been reported in the literature . A convenient synthetic approach to a cyclodeca [ij]isoquinoline derivative, which embodies the carbon skeleton of excentricine and related stephaoxocanes, is described .Molecular Structure Analysis
The molecular formula of this compound is C10H5BrN2. The IUPAC name is this compound . The InChI code is 1S/C10H5BrN2/c11-9-6-13-10 (5-12)8-4-2-1-3-7 (8)9/h1-4,6H and the InChI key is WYYWXXFJXOJBBJ-UHFFFAOYSA-N .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.06 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a complexity of 232 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Complex Organic Compounds
4-Bromoisoquinoline-1-carbonitrile serves as a precursor in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of lamellarin U and lamellarin G trimethyl ether, highlighting its role in the construction of molecules with potential biological activity (Liermann & Opatz, 2008). Additionally, this compound has been involved in the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing its versatility in organic synthesis (Kobayashi et al., 2015).
Material Science and Optoelectronics
In the field of material science, derivatives of this compound have been explored for their optoelectronic properties. A study investigating hydroquinoline derivatives for their structural, electronic, optical, and charge transport properties demonstrated the potential of these compounds in the development of multifunctional materials (Irfan et al., 2020).
Corrosion Inhibition
Research has also shown the application of this compound derivatives as corrosion inhibitors. For instance, novel quinoline derivatives have been identified as green corrosion inhibitors for mild steel in acidic media, where their electrochemical properties were thoroughly studied (Singh et al., 2016).
Antitumor Activities
Furthermore, certain derivatives have been synthesized and evaluated for their antitumor activities against various human tumor cell lines, highlighting the potential of this compound in the development of new cancer treatments (El-Agrody et al., 2012).
Alkaloid Synthesis
The compound has also been used in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in the synthesis of complex natural products (Blank & Opatz, 2011).
Mechanism of Action
Target of Action
This compound is primarily used as a biochemical reagent in research .
Mode of Action
As a biochemical reagent, it is likely to interact with its targets in a manner that is dependent on the specific experimental conditions and the nature of the target itself .
Result of Action
As a biochemical reagent, its effects are likely to be highly dependent on the specific experimental conditions and the nature of the target .
Safety and Hazards
Properties
IUPAC Name |
4-bromoisoquinoline-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYWXXFJXOJBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619241 | |
Record name | 4-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27224-09-5 | |
Record name | 4-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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